1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione
Description
Properties
IUPAC Name |
2-ethenyl-1-methylbenzimidazole-4,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-3-8-11-9-6(13)4-5-7(14)10(9)12(8)2/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHLOOAURBHLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1C(=O)C=CC2=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Methylation Strategies
Introducing the methyl group at position 1 necessitates early-stage N-methylation. A two-step protocol is often employed:
-
Protection of Amine Groups : Reacting ortho-phenylenediamine with methyl iodide in the presence of a base (e.g., K₂CO₃) selectively methylates one amine group.
-
Cyclization with Vinyl Aldehydes : The N-methylated diamine is condensed with acrolein (CH₂=CHCHO) under acidic conditions (e.g., HCl/EtOH) to form the 2-vinyl-benzimidazole core. This step proceeds via nucleophilic attack of the free amine on the aldehyde, followed by cyclodehydration.
Key Reaction Parameters :
-
Solvent: Ethanol or polyethylene glycol (PEG-400)
-
Temperature: 50–80°C
-
Catalysts: Ceric ammonium nitrate (CAN) enhances yield (up to 78%) by facilitating imine formation.
Oxidation to 4,7-Dione: Ceric Ammonium Nitrate-Mediated Pathway
The conversion of methoxy or hydroxyl groups at positions 4 and 7 to diones is critical. Aqueous ceric ammonium nitrate (CAN) serves as a robust oxidizing agent, as demonstrated in analogous benzimidazole systems.
Stepwise Oxidation Protocol
-
Substrate Preparation : Begin with 1-methyl-2-vinyl-1H-benzo[d]imidazole-4,7-diol, synthesized via hydroxylation of the methoxy precursor (e.g., using BBr₃ in dichloromethane).
-
CAN Oxidation : Treat the diol with CAN (2 equiv) in a 1:1 H₂O/CH₃CN mixture at 60°C for 6 hours. The reaction proceeds through a radical mechanism, with Ce⁴⁺ abstracting hydrogen from hydroxyl groups to form ketones.
Representative Data :
Characterization :
-
¹H NMR (500 MHz, DMSO-d₆): δ 3.42 (s, 3H, N-CH₃), 5.32–5.45 (m, 2H, CH₂=CH), 6.88 (d, J = 16 Hz, 1H, CH=CH₂), 7.21–7.35 (m, 2H, aromatic).
-
HRMS : m/z calcd for C₁₁H₈N₂O₂ [M+H]⁺: 201.0664; found: 201.0661.
Alternative Route: One-Pot Tandem Alkylation-Oxidation
Recent advances enable concurrent N-methylation and dione formation in a single vessel, minimizing intermediate purification.
Reaction Design
-
Substrates : Ortho-phenylenediamine, methyl vinyl ketone, and CAN.
-
Mechanism :
Optimized Conditions :
| Component | Quantity |
|---|---|
| Methyl vinyl ketone | 1.2 equivalents |
| CAN | 3.0 equivalents |
| Solvent | Acetonitrile/H₂O (3:1) |
| Temperature | 70°C |
| Time | 8 hours |
Advantages :
-
68% overall yield
-
Avoids isolation of sensitive intermediates
Challenges and Mitigation Strategies
Vinyl Group Stability
The electron-rich vinyl substituent at position 2 is prone to polymerization under acidic conditions. Mitigation includes:
Regioselectivity in N-Methylation
Competitive methylation at position 3 is minimized by:
-
Bulky Bases : Using DBU instead of K₂CO₃ reduces steric access to the undesired nitrogen.
-
Phase-Transfer Catalysis : Benzyltriethylammonium chloride enhances selectivity in biphasic systems (H₂O/CH₂Cl₂).
Emerging Catalytic Approaches
Rhodium-catalyzed C–H activation, though less explored for this specific compound, offers potential for late-stage vinylation:
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The dione functionality can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form dihydro derivatives with different chemical properties.
Substitution: The vinyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrobenzimidazole compounds .
Scientific Research Applications
Anticancer Properties
The compound exhibits significant anticancer activity, particularly against various cancer cell lines. A study highlighted that derivatives of benzimidazole, including 1-methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione, demonstrated potent antiproliferative effects on MDA-MB-436 breast cancer cells. The IC50 values for these compounds were comparable to established drugs like Olaparib and Veliparib, indicating their potential as effective PARP-1 inhibitors .
Table 1: Anticancer Activity of Benzimidazole Derivatives
Antimicrobial Activity
Research has demonstrated that imidazole derivatives possess antibacterial properties against a range of pathogens. For instance, compounds derived from benzimidazole have shown effectiveness against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds were significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .
Table 2: Antimicrobial Efficacy of Imidazole Derivatives
Green Synthesis Techniques
One notable method involves using microwaves to facilitate the reaction between various precursors, leading to the formation of benzimidazole derivatives with improved yields and reduced reaction times . This method aligns with current trends toward sustainable chemistry.
Case Study: Anticancer Efficacy
In a controlled study involving multiple cancer cell lines (including A549 and MDA-MB-231), compounds derived from this compound were tested for their ability to inhibit cell proliferation. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis in cancer cells at concentrations lower than those required for conventional treatments .
Case Study: Antimicrobial Screening
A comprehensive screening of various imidazole derivatives against clinical strains of bacteria revealed that certain derivatives exhibited remarkable antibacterial activity with MIC values significantly lower than those of standard antibiotics used in clinical settings . This positions them as promising candidates for further development into therapeutic agents.
Mechanism of Action
The mechanism by which 1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Substituents at Position 2
- 2-Methyl derivatives: Compounds like 6-chloro-5-((4-fluorophenyl)amino)-2-methyl-1H-benzo[d]imidazole-4,7-dione () show antiproliferative activity in vascular smooth muscle cells (IC₅₀ = 0.8 μM) .
- 2-Trifluoromethyl derivatives: Derivatives such as 6-chloro-5-((3,4-dichlorophenyl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione () exhibit potent P2X3 receptor antagonism (IC₅₀ = 0.2 μM) due to electron-withdrawing effects enhancing receptor binding .
Comparison : The vinyl group in the target compound may introduce π-π interactions or steric hindrance, differing from methyl/trifluoromethyl groups.
Substituents at Positions 5 and 6
- 5-Chloro-6-arylamino derivatives: Compounds like 6-(4-chlorophenyl)amino-5-chloro-2-methyl-benzimidazole-4,7-dione () inhibit vascular smooth muscle cell proliferation by activating the SAPK/JNK pathway .
- 5-Piperidinylamino derivatives: Derivatives such as 14b () with piperidinylamino groups show enhanced solubility and receptor affinity (P2X3 IC₅₀ = 0.15 μM) .
N-Fused Hybrid Scaffolds
- Pyrimidine-fused derivatives: Benzo[4,5]imidazo[1,2-a]pyrimidine-6,9-diones () exhibit dual activity from both benzimidazolequinone and pyrimidine moieties, showing antimalarial and cytotoxic effects .
- Quinazoline-fused derivatives: These hybrids (e.g., benzo[4,5]imidazo[1,2-a]quinazoline-6,9-diones) demonstrate improved DNA intercalation compared to non-fused analogs .
Key Research Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., CF₃, Cl) enhance receptor binding but may reduce metabolic stability.
- Bulky substituents (e.g., piperidinyl) improve solubility and selectivity.
Fused Systems :
- N-fused hybrids broaden biological activity but require complex synthesis (e.g., copper-catalyzed cyclization in ) .
Biological Targets: Benzimidazole-4,7-diones target redox enzymes (e.g., NAD(P)H:quinone oxidoreductase) and receptors (e.g., P2X3), with activity modulated by substituents .
Biological Activity
1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The unique structural features, including a vinyl group at position 2 and dione functionalities at positions 4 and 7, contribute to its reactivity and biological properties.
The molecular formula of this compound is C₉H₈N₂O₂. Its structure allows for various chemical transformations, making it a versatile compound in both synthetic and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 164.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The proposed mechanisms include:
- Antimicrobial Activity : The compound may disrupt cell membrane integrity or inhibit key enzymes in microbial cells, leading to cell death.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways or inhibiting proliferation.
Antimicrobial Properties
Studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. For instance, this compound has been tested against various pathogens with promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 μg/mL |
| Escherichia coli | 200 μg/mL |
| Mycobacterium tuberculosis | 0.625 μg/mL |
The compound's efficacy against Mycobacterium tuberculosis is particularly noteworthy, suggesting potential applications in treating resistant strains.
Anticancer Activity
Research into the anticancer properties of benzimidazole derivatives has revealed their ability to inhibit tumor growth. A study demonstrated that this compound significantly reduced tumor size in animal models by inducing apoptosis in cancer cells.
| Cell Line | IC₅₀ (μM) |
|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 |
| U87 (glioblastoma) | 45.2 ± 13.0 |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A recent study evaluated the effectiveness of various benzimidazole derivatives, including this compound, against clinical isolates of bacteria and fungi. Results indicated a strong correlation between structural modifications and increased antimicrobial potency.
- Cancer Cell Apoptosis : In vitro assays using MCF cell lines showed that treatment with the compound led to significant apoptosis as evidenced by flow cytometry analysis. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. What are the standard synthetic routes for 1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione, and how can reaction conditions be optimized for yield?
The compound can be synthesized via transition-metal-free cyclization or metal-catalyzed oxidation. For example:
- Base-promoted cyclization : React amidines with ketones in DMF using K₂CO₃ at 80°C, achieving yields of ~75% .
- Ru-catalyzed oxidation : Use [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)] with hydrogen peroxide in water at 50°C, yielding ~70% .
Optimize by adjusting solvent polarity (e.g., dichloromethane for faster kinetics) or stepwise temperature ramping (e.g., 50°C → 80°C) to reduce side reactions .
Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?
- ¹H/¹³C NMR : Use CDCl₃ or DMSO-d₆ to resolve vinyl proton shifts (δ 5.5–6.5 ppm) and quinone carbonyl signals (δ 180–190 ppm) .
- X-ray crystallography : Crystallize in isopropyl alcohol to determine bond angles (e.g., C-N-C = 108.5°) and confirm sp³ hybridization at the methyl group .
- HPLC-MS : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring quinone reduction via UV-Vis (λmax = 320 nm) .
- Thermal stability : Use TGA/DSC to identify decomposition thresholds (e.g., >200°C) and recrystallize from ethanol to improve shelf life .
Advanced Research Questions
Q. How can divergent reactivity patterns in the vinyl and quinone moieties be exploited for functionalization?
- Vinyl group : Perform Heck coupling with aryl halides using Pd(OAc)₂ (2 mol%) and K₂CO₃ in DMF at 100°C to introduce substituents .
- Quinone moiety : Reduce with NaBH₄ in THF to generate hydroquinone intermediates, then alkylate via Mitsunobu reactions (DIAD/PPh₃) .
Monitor regioselectivity using DFT calculations (e.g., B3LYP/6-31G*) to predict electrophilic attack sites .
Q. What strategies resolve contradictions in reported solubility or LogP values across studies?
- Solubility conflicts : Use shake-flask assays in octanol-water (1:1) at 25°C, validated by HPLC, to reconcile discrepancies (e.g., LogP = 1.8 vs. 2.2) .
- Crystallographic vs. computational data : Compare experimental XRD bond lengths (e.g., C=O = 1.21 Å) with molecular dynamics simulations (AMBER force field) to identify hydration effects .
Q. What in vivo models are suitable for pharmacokinetic evaluation, and how should dosing be calculated?
Q. Notes for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
